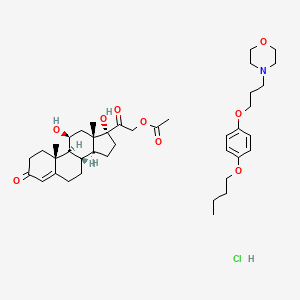

Pramosone

Description

Properties

CAS No. |

78457-00-8 |

|---|---|

Molecular Formula |

C40H60ClNO9 |

Molecular Weight |

734.4 g/mol |

IUPAC Name |

4-[3-(4-butoxyphenoxy)propyl]morpholine;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;hydrochloride |

InChI |

InChI=1S/C23H32O6.C17H27NO3.ClH/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3;1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3;5-8H,2-4,9-15H2,1H3;1H/t16-,17-,18-,20+,21-,22-,23-;;/m0../s1 |

InChI Key |

XSXIALFLJUWMMT-NOQYICHDSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.Cl |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O.Cl |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.Cl |

Synonyms |

proctofoam-HC |

Origin of Product |

United States |

Foundational & Exploratory

Dual-Action Dermatological Therapy: A Technical Guide to the Synergistic Anti-inflammatory and Anti-pruritic Mechanisms of Hydrocortisone and Pramoxine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the complementary mechanisms of action of hydrocortisone and pramoxine in topical formulations. By elucidating their individual and combined effects on inflammatory and pruritic pathways, this document provides a comprehensive resource for researchers and drug development professionals working to create more effective treatments for pruritic dermatoses.

Core Mechanisms of Action

The combination of hydrocortisone, a corticosteroid, and pramoxine, a local anesthetic, offers a two-pronged approach to managing inflammatory and pruritic skin conditions. Hydrocortisone addresses the underlying inflammation, while pramoxine provides rapid relief from itching.[1][2]

Hydrocortisone: Anti-inflammatory Action

Hydrocortisone, a synthetic corticosteroid, exerts its potent anti-inflammatory effects through both genomic and non-genomic pathways.[3] Its primary mechanism involves binding to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it modulates gene expression.

Genomic Pathway:

-

Transrepression: The hydrocortisone-GR complex inhibits the transcription of pro-inflammatory genes by interfering with transcription factors such as NF-κB and AP-1. This leads to a decreased production of inflammatory mediators including cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.

-

Transactivation: The complex can also upregulate the expression of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, a key enzyme in the inflammatory cascade.

Non-Genomic Pathway:

Hydrocortisone can also induce rapid, non-genomic effects by interacting with membrane-bound glucocorticoid receptors. These actions can influence intracellular signaling cascades, further contributing to the reduction of inflammation. Additionally, corticosteroids have been shown to modulate neuronal excitability by suppressing temporarily raised neuronal activity, which may complement the action of pramoxine.[3][4]

Pramoxine: Anti-pruritic Action

Pramoxine hydrochloride is a topical anesthetic that provides temporary relief from itching and pain.[5][6] It functions by stabilizing the neuronal membrane of nerve endings it comes into contact with.[5] This is achieved by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of nerve impulses. By preventing the transmission of itch signals from the peripheral nerves to the brain, pramoxine effectively numbs the affected area and alleviates the sensation of pruritus.[2]

Synergistic and Complementary Effects

While a direct molecular synergy between hydrocortisone and pramoxine has not been definitively established in the reviewed literature, their mechanisms are highly complementary. The combination addresses both the cause (inflammation) and the primary symptom (itch) of many dermatological conditions.[1] Hydrocortisone works to resolve the underlying inflammatory process, a slower but more sustained action, while pramoxine provides immediate symptomatic relief, breaking the itch-scratch cycle which can exacerbate skin inflammation.

Quantitative Efficacy Data

Clinical studies have demonstrated the efficacy of hydrocortisone and pramoxine combinations in reducing pruritus. The following tables summarize key quantitative findings from available research.

| Study | Formulation | Number of Subjects | Primary Endpoint | Results | P-value |

| Pilot Study (Kircik, 2011)[7] | Hydrocortisone Acetate 2.5% and Pramoxine Hydrochloride 1% Lotion | 11 | Change in Visual Analog Scale (VAS) for itch from baseline after 1 day | Mean reduction of 2.16 ± 2.78 | 0.0275 |

| Pilot Study (Kircik, 2011)[7] | Hydrocortisone Acetate 2.5% and Pramoxine Hydrochloride 1% Lotion | 11 | Percentage reduction in VAS for itch from baseline after 1 day | Mean reduction of 31.74% ± 42.11% | 0.0315 |

| Comparative Study (Draelos et al., 2017)[8] | Ceramide-containing cream with 1% pramoxine hydrochloride | Not specified | Mean itch severity reduction 2 minutes post-application | 24.6% reduction | Not reported |

| Comparative Study (Draelos et al., 2017)[8] | Ceramide-containing cream with 1% pramoxine hydrochloride | Not specified | Mean itch severity reduction 8 hours post-application | 58.0% reduction | Not reported |

| Comparative Study (Draelos et al., 2017)[8] | Hydrocortisone cream 1% | Not specified | Mean itch severity reduction 2 minutes post-application | 18.5% reduction | Not reported |

| Comparative Study (Draelos et al., 2017)[8] | Hydrocortisone cream 1% | Not specified | Mean itch severity reduction 8 hours post-application | 59.7% reduction | Not reported |

Experimental Protocols

This section details methodologies for key experiments relevant to the study of hydrocortisone and pramoxine.

In Vitro Release Testing (IVRT) using Franz Diffusion Cells

Objective: To assess the in vitro release rate of hydrocortisone and pramoxine from a topical cream formulation.[9]

Apparatus:

-

Franz diffusion cell system with a donor and receiver compartment.[10]

-

Synthetic membrane (e.g., Strat-M®) with properties similar to human skin.[9]

-

Magnetic stirrer.[10]

-

High-Performance Liquid Chromatography (HPLC) system for sample analysis.[9]

Methodology:

-

Receptor Medium Preparation: Prepare a suitable receptor medium, such as a pH 7.4 phosphate buffer:ethanol (70:30) solution, and degas it.[10]

-

Cell Assembly: Fill the receiver compartment of the Franz diffusion cell with the receptor medium, ensuring no air bubbles are trapped beneath the membrane. Mount the synthetic membrane between the donor and receiver compartments and clamp them together.[10]

-

Sample Application: Apply a precise amount (e.g., ~400 mg) of the hydrocortisone and pramoxine cream uniformly onto the surface of the membrane in the donor compartment.[10]

-

Incubation: Maintain the temperature of the Franz cell system at 32°C to mimic skin surface temperature. Stir the receptor fluid continuously.[10]

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor medium.

-

Analysis: Analyze the concentration of hydrocortisone and pramoxine in the collected samples using a validated HPLC method.[9]

-

Data Analysis: Calculate the cumulative amount of each active ingredient released per unit area over time.

Clinical Trial for Anti-Pruritic Efficacy

Objective: To evaluate the efficacy and onset of action of a topical hydrocortisone and pramoxine formulation in reducing pruritus.

Study Design: A single-center, open-label pilot study.[7]

Inclusion Criteria:

-

Subjects aged 18 years or older.[7]

-

Clinical diagnosis of a pruritic dermatosis (e.g., atopic dermatitis).

-

Baseline itch score of a certain severity on a Visual Analog Scale (VAS).

Exclusion Criteria:

-

Use of other topical steroids, oral antihistamines, or systemic immunosuppressants within a specified washout period.[7]

Methodology:

-

Baseline Assessment: At the baseline visit, subjects' demographic data is collected, and the severity of their itch is assessed using a 10-point Visual Analog Scale (VAS), where 0 is no itch and 10 is the worst imaginable itch.[7]

-

Treatment: Subjects are instructed to apply the hydrocortisone and pramoxine lotion to the affected areas a specified number of times daily (e.g., four times a day) for a set duration (e.g., one day).[7]

-

Follow-up Assessment: Subjects return for a follow-up visit (e.g., on Day 1), where the severity of their itch is reassessed using the VAS.[7]

-

Data Analysis: The change in mean VAS score from baseline to the follow-up visit is calculated. Statistical analysis is performed using appropriate tests (e.g., paired t-test or Wilcoxon signed-rank test) to determine the significance of the reduction in pruritus.[7]

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Caption: Hydrocortisone's genomic anti-inflammatory signaling pathway.

Caption: Pramoxine's mechanism of action on nerve signal transmission.

Caption: Experimental workflow for In Vitro Release Testing (IVRT).

References

- 1. droracle.ai [droracle.ai]

- 2. Hydrocortisone-Pramoxine: Side Effects, Dosage, Uses and More [healthline.com]

- 3. Control of neuronal excitability by corticosteroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucocorticoids modulate neural activity via a rapid non-genomic effect on Kv2.2 channels in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrocortisone and Pramoxine Cream: Package Insert / Prescribing Info [drugs.com]

- 6. Hydrocortisone Acetate 2.5% Pramoxine HCl 1% Cream [dailymed.nlm.nih.gov]

- 7. jcadonline.com [jcadonline.com]

- 8. login.medscape.com [login.medscape.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2023172216A1 - Hydrocortisone and pramoxine topical formulations having enhanced in-vitro release - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Targets of Pramosone in Keratinocytes and Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pramosone is a topical formulation combining the anti-inflammatory corticosteroid hydrocortisone acetate and the topical anesthetic pramoxine hydrochloride. This guide delves into the distinct and complementary molecular mechanisms of these active ingredients in the context of dermatological applications, focusing on their targets within keratinocytes and immune cells. Hydrocortisone acetate primarily exerts its effects through genomic and non-genomic pathways, modulating gene expression and intracellular signaling cascades to reduce inflammation. Pramoxine hydrochloride's principal role is the rapid alleviation of pruritus through the blockade of neuronal sodium channels, with current research indicating minimal direct molecular engagement with keratinocytes and immune cells. This document provides a comprehensive overview of the known molecular targets, summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development in dermatology.

Introduction

Inflammatory dermatoses are characterized by a complex interplay between resident skin cells, such as keratinocytes, and infiltrating immune cells. This interaction leads to the release of pro-inflammatory mediators, resulting in clinical signs of erythema, edema, and pruritus. This compound, a combination therapy of hydrocortisone acetate and pramoxine hydrochloride, is designed to address both the inflammatory and symptomatic aspects of these conditions.[1][2][3] Hydrocortisone acetate, a low-potency corticosteroid, targets the underlying inflammation, while pramoxine hydrochloride provides rapid but temporary relief from itching and pain.[2][3][4] Understanding the specific molecular targets of each component within the cellular milieu of the skin is crucial for optimizing therapeutic strategies and developing novel dermatological agents.

Molecular Targets of Hydrocortisone Acetate

Hydrocortisone, the active form of hydrocortisone acetate, exerts its effects through both genomic and non-genomic mechanisms in keratinocytes and immune cells.

Genomic Mechanisms in Keratinocytes and Immune Cells

The primary genomic mechanism of hydrocortisone involves its binding to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus, where it modulates gene expression in two principal ways:

-

Transactivation: The GR-hydrocortisone complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically upregulates the transcription of anti-inflammatory genes.

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without direct DNA binding. This protein-protein interaction inhibits the transcription of genes encoding cytokines, chemokines, and adhesion molecules.

Diagram: Genomic Mechanism of Hydrocortisone

Caption: Genomic signaling pathway of hydrocortisone in a target cell.

Non-Genomic Mechanisms in Immune Cells

Hydrocortisone can also elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These mechanisms are particularly relevant in immune cells and involve the modulation of intracellular signaling cascades:

-

Inhibition of T-cell Activation: Hydrocortisone can render interleukin-2 (IL-2) producer T-cells unresponsive to interleukin-1 (IL-1), thereby inhibiting their ability to synthesize IL-2, a critical cytokine for T-cell proliferation.

-

Induction of Apoptosis in Lymphocytes: Glucocorticoids are known to induce apoptosis (programmed cell death) in lymphocytes, which contributes to their immunosuppressive effects.[5] This process is crucial in shaping the T-cell repertoire and is a key mechanism in the treatment of hematological malignancies.[5]

Effects on Keratinocyte Differentiation and Function

In keratinocytes, hydrocortisone has been shown to influence differentiation and homeostasis. Microarray analyses have revealed that glucocorticoids regulate a wide array of genes involved in cell fate, tissue remodeling, cell motility, and metabolism.[6][7] Specifically, hydrocortisone can promote the terminal stages of epidermal differentiation while inhibiting the early stages.[6] It also exerts anti-apoptotic effects in keratinocytes by inducing the expression of anti-apoptotic genes and repressing pro-apoptotic ones.[6] Furthermore, hydrocortisone plays a role in regulating the proliferation and differentiation of mouse epidermal melanoblasts in the presence of keratinocytes in a dose-dependent manner.[8] Some studies have shown that hydrocortisone stimulates cornified envelope formation in keratinocytes.[9]

Molecular Targets of Pramoxine Hydrochloride

The primary molecular target of pramoxine hydrochloride is the voltage-gated sodium channel on neuronal membranes.

Blockade of Neuronal Sodium Channels

Pramoxine is a topical anesthetic that provides temporary relief from itching and pain by stabilizing the neuronal membrane of nerve endings it comes into contact with.[1] It achieves this by blocking the influx of sodium ions through voltage-gated sodium channels, which is necessary for the generation and conduction of nerve impulses. By preventing the transmission of pain and itch signals to the central nervous system, pramoxine effectively numbs the localized area of application.[2][4]

Diagram: Mechanism of Action of Pramoxine Hydrochloride

Caption: Pramoxine HCl blocks sodium channels in neuronal membranes.

Effects on Keratinocytes and Immune Cells

Current scientific literature has not identified specific primary molecular targets of pramoxine hydrochloride within keratinocytes or immune cells. Its therapeutic effect in this compound is attributed to its anesthetic action on cutaneous nerve endings, which complements the anti-inflammatory action of hydrocortisone. There is no substantial evidence to suggest that pramoxine directly modulates inflammatory pathways or cellular differentiation in skin cells.

Quantitative Data

The following tables summarize key quantitative findings from relevant studies.

Table 1: Effect of Hydrocortisone on NF-κB Nuclear Translocation in Monocytes

| Treatment | % of Cells with NF-κB1 Positive Nuclei (Mean ± SD) | p-value vs. LPS alone |

| Control (Unstimulated) | Not reported | - |

| LPS (10 µg/ml) | 51 ± 15 (in DD genotype) | - |

| LPS (10 µg/ml) + Hydrocortisone (10⁻⁵M) | 25 ± 11 (in II genotype) | 0.0001 |

Data from a study on monocytes, which are relevant immune cells. The effect was shown to be genotype-dependent.[10][11][12]

Table 2: Clinical Efficacy of Hydrocortisone Acetate 2.5% and Pramoxine Hydrochloride 1% Lotion in Pruritus

| Time Point | Mean Visual Analog Scale (VAS) Score for Itch (± SD) | Mean Percentage Reduction in VAS from Baseline (± SD) | p-value vs. Baseline |

| Baseline | 6.72 ± 0.97 | - | - |

| Day 1 | 4.56 ± 2.81 | 31.74 ± 42.11 | 0.0315 |

Results from a pilot study involving 11 subjects.

Experimental Protocols

Microarray Analysis of Gene Expression in Keratinocytes

This protocol provides a general workflow for assessing the effect of hydrocortisone on gene expression in keratinocytes.

-

Cell Culture: Primary human keratinocytes are cultured in a serum-free medium.

-

Treatment: Cells are treated with a specific concentration of hydrocortisone (or a synthetic glucocorticoid like dexamethasone, e.g., 0.1µM) or vehicle control for various time points (e.g., 1, 4, 24, 48, and 72 hours).[6][7]

-

RNA Extraction: Total RNA is isolated from the keratinocytes at each time point using a commercial RNA extraction kit.

-

Microarray Hybridization: The extracted RNA is labeled and hybridized to a human transcriptome microarray chip.

-

Data Analysis: The microarray data is normalized and analyzed to identify differentially expressed genes between the hydrocortisone-treated and control groups.

Diagram: Experimental Workflow for Microarray Analysis

Caption: Workflow for analyzing hydrocortisone's effect on keratinocyte gene expression.

Assessment of Lymphocyte Apoptosis by Flow Cytometry

This protocol outlines a method to quantify hydrocortisone-induced apoptosis in lymphocytes.

-

Cell Isolation and Culture: Peripheral blood lymphocytes (PBLs) are isolated from whole blood and cultured.

-

Activation and Treatment: PBLs are activated with a mitogen like phytohemagglutinin (PHA) and treated with varying concentrations of a glucocorticoid (e.g., prednisone at 10⁻³-10⁻¹²M) for different durations (e.g., 72, 96, 120 hours).

-

Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and a marker for apoptosis (e.g., Annexin V) and a viability dye (e.g., Propidium Iodide).

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells within different lymphocyte subpopulations.

-

Data Analysis: The flow cytometry data is analyzed to determine the dose- and time-dependent effects of the glucocorticoid on lymphocyte apoptosis.

Conclusion

This compound's efficacy in treating inflammatory dermatoses stems from the synergistic actions of its two active ingredients. Hydrocortisone acetate addresses the underlying inflammation by modulating gene expression and signaling pathways in both keratinocytes and immune cells, leading to a reduction in pro-inflammatory mediators and an induction of apoptosis in lymphocytes. Pramoxine hydrochloride provides rapid symptomatic relief by blocking neuronal transmission of itch and pain signals. For researchers and drug development professionals, a detailed understanding of these distinct molecular targets is paramount. Future research could focus on further elucidating the specific genes and pathways modulated by hydrocortisone in keratinocytes to refine its therapeutic use and minimize side effects. Additionally, investigating potential, yet undiscovered, secondary effects of pramoxine on skin cells could open new avenues for topical therapies. The methodologies and data presented in this guide provide a solid foundation for such future endeavors.

References

- 1. droracle.ai [droracle.ai]

- 2. Hydrocortisone/Pramoxine (this compound, Epifoam, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Hydrocortisone-Pramoxine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Keratinocytes synthesize and activate cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSE26487 - Effects of Glucocorticoids in Epidermal Keratinocytes | Gemma [gemma.msl.ubc.ca]

- 7. E-GEOD-26487 - Effects of Glucocorticoids in Epidermal Keratinocytes - OmicsDI [omicsdi.org]

- 8. Hydrocortisone is involved in regulating the proliferation and differentiation of mouse epidermal melanoblasts in serum-free culture in the presence of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of retinoids and hydrocortisone on keratinocyte differentiation, epidermal growth factor binding and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrocortisone Fails to Abolish NF-κB1 Protein Nuclear Translocation in Deletion Allele Carriers of the NFKB1 Promoter Polymorphism (-94ins/delATTG) and Is Associated with Increased 30-Day Mortality in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Pramosone's Effect on Cytokine Profiles in In Vitro Dermatitis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anticipated effects of Pramosone, a topical formulation containing hydrocortisone acetate and pramoxine hydrochloride, on cytokine profiles in in vitro models of dermatitis. While direct studies on the combined formulation are limited, this paper synthesizes the known mechanisms of its active ingredients to project its immunomodulatory and neurosensory impact. Hydrocortisone, a corticosteroid, is known to suppress a broad range of pro-inflammatory cytokines central to the pathophysiology of atopic dermatitis, primarily through the inhibition of the NF-κB signaling pathway. Pramoxine, a topical anesthetic, is expected to primarily mitigate neurogenic inflammation by blocking neuronal sodium channels, thereby reducing the release of neuropeptides that can contribute to the inflammatory cascade. This guide details relevant experimental protocols for studying these effects in reconstructed human epidermis (RHE) models, presents anticipated quantitative data on cytokine modulation, and provides visualizations of the key signaling pathways and experimental workflows.

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex interplay of genetic, environmental, and immunological factors. The pathogenesis of AD involves a dysregulated immune response, with a predominant Th2 cell polarization in the acute phase, leading to the overexpression of cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] Chronic AD is further complicated by the involvement of Th1, Th17, and Th22 cells, contributing to the persistent inflammation and barrier dysfunction.[2]

This compound, a combination of a corticosteroid (hydrocortisone) and a topical anesthetic (pramoxine), is a therapeutic option for managing the inflammatory and pruritic manifestations of dermatoses.[3][4] Hydrocortisone exerts its anti-inflammatory effects by modulating the expression of numerous inflammatory genes.[5] Pramoxine provides symptomatic relief from itching and pain by blocking nerve conduction.[6][7][8][9][10] Understanding the specific effects of this combination on the intricate cytokine network in dermatitis is crucial for optimizing its therapeutic application and for the development of novel treatments.

This guide will explore the expected impact of this compound on key cytokine profiles in established in vitro models of atopic dermatitis.

Data Presentation: Anticipated Effects of this compound on Cytokine Expression

| Cytokine Family | Cytokine | Expected Inhibition by Hydrocortisone (at 1 µM) | Rationale |

| Th2 | IL-4 | 50-70% | Hydrocortisone is known to inhibit the production of Th2 cytokines.[5][11] |

| IL-13 | 50-70% | Similar to IL-4, IL-13 is a key Th2 cytokine suppressed by glucocorticoids.[12] | |

| Th1 | IFN-γ | 40-60% | Glucocorticoids inhibit the production of Th1 cytokines like IFN-γ.[11][12] |

| Th17 | IL-17A | 30-50% | While some studies suggest Th17 cells can be resistant to glucocorticoids, partial inhibition is expected.[13] |

| Th22 | IL-22 | 30-50% | The effect of hydrocortisone on IL-22 is less characterized, but some inhibition is anticipated due to its broad anti-inflammatory properties. |

| Pro-inflammatory | TNF-α | 60-80% | TNF-α is a major pro-inflammatory cytokine strongly inhibited by glucocorticoids via NF-κB pathway suppression.[5] |

Note: The presented percentages are estimations based on the known anti-inflammatory properties of hydrocortisone and may vary depending on the specific experimental conditions, cell type, and in vitro model used.

Experimental Protocols

To evaluate the effect of this compound on cytokine profiles, a well-defined in vitro model of atopic dermatitis is essential. A reconstructed human epidermis (RHE) model provides a physiologically relevant system to study the interactions between keratinocytes and topical treatments.

In Vitro Atopic Dermatitis Model using Reconstructed Human Epidermis (RHE)

This protocol describes the induction of an atopic dermatitis-like phenotype in a commercially available RHE model.

Materials:

-

Commercially available Reconstructed Human Epidermis (RHE) kits (e.g., EpiDerm™, SkinEthic™)

-

Keratinocyte growth medium (provided with the RHE kit)

-

Recombinant human cytokines: TNF-α, IL-4, IL-13

-

This compound cream or a laboratory-formulated equivalent

-

Phosphate-buffered saline (PBS)

-

6-well culture plates

Procedure:

-

RHE Culture: Culture the RHE tissues at the air-liquid interface in 6-well plates containing keratinocyte growth medium according to the manufacturer's instructions.

-

Cytokine Cocktail Preparation: Prepare a stock solution of a pro-inflammatory cytokine cocktail. A commonly used combination to mimic the AD environment is TNF-α (10 ng/mL), IL-4 (10 ng/mL), and IL-13 (10 ng/mL) in the culture medium.[14]

-

Induction of Dermatitis: Add the cytokine cocktail to the culture medium of the RHE tissues and incubate for 48-72 hours to induce an AD-like phenotype. This is characterized by the release of pro-inflammatory mediators and potential changes in tissue morphology.

-

Topical Treatment:

-

Control Groups: Include an untreated RHE group (negative control) and an RHE group treated only with the cytokine cocktail (positive control).

-

This compound Group: Topically apply a standardized amount of this compound cream (or its components individually) to the surface of the cytokine-stimulated RHE tissues.

-

-

Incubation: Incubate the treated and control tissues for a defined period (e.g., 24 hours).

-

Sample Collection: After the incubation period, collect the culture medium for cytokine analysis. The RHE tissue itself can be processed for histological analysis or gene expression studies.

Cytokine Analysis

The collected culture supernatants can be analyzed for a panel of cytokines using a multiplex immunoassay, which allows for the simultaneous quantification of multiple analytes.

Materials:

-

Multiplex immunoassay kit (e.g., Luminex-based assay) for human cytokines (including IL-4, IL-13, IFN-γ, IL-17A, IL-22, TNF-α)

-

Culture supernatants from the RHE experiment

-

Assay-specific reagents and buffers

-

Multiplex plate reader

Procedure:

-

Sample Preparation: Centrifuge the collected culture supernatants to remove any cellular debris.

-

Assay Performance: Follow the manufacturer's protocol for the chosen multiplex immunoassay kit. This typically involves incubating the samples with antibody-coupled magnetic beads, followed by the addition of detection antibodies and a fluorescent reporter.

-

Data Acquisition: Read the plate on a multiplex plate reader.

-

Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curves generated. Compare the cytokine levels between the different treatment groups to determine the effect of this compound.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in atopic dermatitis and the proposed mechanisms of action for the components of this compound.

Conclusion

While direct experimental data on the complete cytokine profile modulation by this compound in in vitro dermatitis models is an area for future research, the well-established mechanisms of its active components provide a strong basis for its therapeutic efficacy. Hydrocortisone is anticipated to exert a broad-spectrum inhibitory effect on key pro-inflammatory cytokines involved in the various phases of atopic dermatitis, primarily through the suppression of the NF-κB pathway.[15][16][17] This includes the downregulation of Th2 cytokines (IL-4, IL-13), which are pivotal in the acute phase, as well as other inflammatory mediators like TNF-α. Pramoxine's primary contribution is the rapid alleviation of pruritus by blocking neuronal signaling, which can indirectly reduce inflammation by breaking the itch-scratch cycle and potentially modulating the release of pro-inflammatory neuropeptides.[18][19][20][21][22] The combined action of these two components suggests that this compound offers a dual approach to managing atopic dermatitis by targeting both the inflammatory cascade and the associated sensory symptoms. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for further investigation into the precise immunomodulatory effects of this combination therapy.

References

- 1. Targeting IL-4 for the Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcadonline.com [jcadonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Articles [globalrx.com]

- 5. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is pramoxine? [medicalnewstoday.com]

- 7. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Pramocaine Hydrochloride? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. sarnalotion.com [sarnalotion.com]

- 11. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucocorticoids and the Th1/Th2 balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 2024.sci-hub.st [2024.sci-hub.st]

- 19. Skin Neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Mechanisms of Neurogenic Inflammation of the Skin [mdpi.com]

- 21. Molecular Mechanisms of Neurogenic Inflammation of the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Cellular Uptake and Distribution of Topical Hydrocortisone and Pramoxine in Skin Layers: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the cellular uptake, mechanisms of action, and distribution of two common topical agents: the corticosteroid hydrocortisone and the local anesthetic pramoxine. Understanding the dermatopharmacokinetics of these drugs is critical for optimizing formulation development and ensuring therapeutic efficacy for researchers, scientists, and drug development professionals. This document details the distinct molecular pathways each drug utilizes upon penetrating the skin barrier. It summarizes key quantitative data from various studies in structured tables and presents detailed experimental protocols for essential analytical techniques, including in vitro permeation studies, tape stripping, and confocal microscopy. Visual diagrams generated using Graphviz are provided to illustrate molecular signaling pathways and experimental workflows, offering a comprehensive resource for the study of topical drug delivery.

Hydrocortisone: Cellular Mechanisms and Cutaneous Distribution

Hydrocortisone is a low-potency corticosteroid widely used for its anti-inflammatory, anti-pruritic, and vasoconstrictive properties in treating various skin conditions like eczema and dermatitis.[1] Its efficacy is directly linked to its ability to penetrate the stratum corneum and interact with cellular targets within the viable epidermis and dermis.

Mechanism of Action and Cellular Uptake

The primary mechanism of hydrocortisone involves its passive diffusion across the cell membrane of keratinocytes and other skin cells to bind with cytoplasmic glucocorticoid receptors (GR).[[“]][3] This binding event displaces heat shock proteins, leading to the activation of the hydrocortisone-receptor complex.[3] The activated complex then translocates into the cell nucleus, where it modulates gene expression in two main ways:

-

Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), upregulating the transcription of anti-inflammatory genes, such as lipocortin-1 (annexin A1).[3][4] Lipocortin-1 inhibits phospholipase A2, thereby blocking the arachidonic acid cascade and reducing the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[3][4]

-

Transrepression: The complex can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, preventing the expression of cytokines, interleukins, and enzymes like COX-2.[3][4]

Additionally, hydrocortisone induces vasoconstriction of small blood vessels in the upper dermis, which helps reduce redness and swelling (edema).[[“]]

Distribution and Quantitative Analysis in Skin Layers

The extent of hydrocortisone absorption through the skin is highly variable and depends on factors such as the formulation vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings.[5] Inflammation and skin diseases like atopic dermatitis can significantly increase percutaneous absorption.[6][7][8] The stratum corneum acts as the primary barrier but also serves as a reservoir for the drug, allowing for sustained release into deeper layers after the initial application.[9]

Table 1: Quantitative Percutaneous Absorption of Hydrocortisone

| Study Parameter | Dose Applied | Amount Absorbed / Delivered | Skin Condition | Model | Citation |

|---|---|---|---|---|---|

| Single Application | 13.33 µg/cm² | 0.056 µg/cm² | Healthy | Human in vivo | [10] |

| Single High Dose | 40 µg/cm² | 0.140 µg/cm² | Healthy | Human in vivo | [10] |

| Multiple Applications | 3 x 13.33 µg/cm² | > 0.168 µg/cm² (enhanced bioavailability) | Healthy | Human in vivo | [10] |

| Plasma Cortisol Increase | 1% Cream | 47 to 961 nmol/L (median 248) | Acute Dermatitis | Children in vivo | [7] |

| Plasma Cortisol Increase | 1% Cream | 18 to 241 nmol/L (median 95) | Post-Acute Dermatitis | Children in vivo | [7] |

| SC Uptake (Thin App.) | 2 mg/cm² (1% Cream) | Lower uptake | Healthy | Human in vivo | [11] |

| SC Uptake (Thick App.) | 9 mg/cm² (1% Cream) | Significantly greater uptake | Healthy | Human in vivo |[11] |

Table 2: In Vitro Release/Permeation of Hydrocortisone from Various Formulations

| Formulation | Membrane | Duration (hours) | Amount Released/Permeated | Citation |

|---|---|---|---|---|

| 1% HC Gel | Nylon (Nyflon) | 24 | 1882.7 ± 395 µg/cm² | [12] |

| 1% HC Creams (Cortaid) | Nylon (Nyflon) | 24 | 145–200 µg/cm² | [12] |

| 2.5% HC Lotion | Cellulose Acetate | 6 | ~320 µg/cm² | [12] |

| 1% HC Transfersomes | Excised Rat Skin | 8 | 12-fold enhancement vs. control |[13] |

Pramoxine: Cellular Mechanisms and Cutaneous Distribution

Pramoxine (pramocaine) is a topical anesthetic and anti-pruritic agent structurally distinct from ester or amide anesthetics, featuring a morpholine ether linkage.[14][15] This unique structure reduces the risk of cross-sensitization.[15] It provides rapid relief from itching and minor pain within 3-5 minutes of application.[15][16]

Mechanism of Action and Cellular Interaction

Pramoxine functions by blocking nerve impulse generation and conduction at the site of application.[14] Its primary target is the voltage-gated sodium channels located on the neuronal membranes of sensory nerve fibers in the skin. The mechanism involves:

-

Penetration: Pramoxine penetrates the epidermis and dermis to reach the free nerve endings responsible for transmitting sensations of pain and itch.

-

Channel Blockade: It reversibly binds to the voltage-gated sodium channels, stabilizing the neuronal membrane in an inactivated state.[14][16]

-

Inhibition of Depolarization: This blockade decreases the permeability of the neuronal membrane to sodium ions, which is a critical step for initiating and propagating an action potential.[14] By preventing this ionic fluctuation, pramoxine effectively stops the nerve signal from being transmitted to the central nervous system.[17]

Distribution and Quantitative Analysis in Skin

Pramoxine is designed to act locally within the skin and mucous membranes with minimal systemic absorption. Its therapeutic effect is concentrated in the epidermis and superficial dermis where sensory nerve endings are abundant.

Table 3: Pharmacodynamic Data for Pramoxine

| Parameter | Value | Condition | Model | Citation |

|---|---|---|---|---|

| Onset of Action | 3 - 5 minutes | Itch Relief | Human Clinical Use | [15][18] |

| IC₅₀ | 0.21 mM | Reduction of peak compound action potential amplitudes | Isolated Frog Sciatic Nerve |[19] |

Key Experimental Protocols

The evaluation of topical drug delivery relies on a variety of in vitro, ex vivo, and in vivo techniques to quantify the penetration and distribution of active compounds within the skin layers.[20][21][22]

In Vitro Permeation Studies (Franz Diffusion Cell)

This technique is a gold standard for assessing the release of a drug from a topical formulation and its permeation through a skin membrane.[20][23]

Methodology:

-

Membrane Preparation: Excised human or animal skin (e.g., porcine) is dermatomed to a uniform thickness (typically 500-1000 µm).[24] Alternatively, a synthetic membrane like Strat-M™ can be used for release studies.[25][26]

-

Cell Assembly: The skin membrane is mounted between the donor and receptor compartments of a vertical Franz diffusion cell, with the stratum corneum facing the donor compartment.[13][27]

-

Receptor Phase: The receptor compartment is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4), maintained at 32°C to simulate skin surface temperature, and stirred continuously.[13][27]

-

Dosing: A precise amount of the topical formulation is applied evenly to the surface of the skin in the donor compartment.[11]

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from the receptor fluid for analysis and replaced with fresh, pre-warmed buffer.[13]

-

Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[12] The cumulative amount of drug permeated per unit area is then plotted against time to determine the permeation rate (flux).

Stratum Corneum Tape Stripping

Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum, allowing for the quantification of a topically applied drug within this outermost skin barrier.[28][29] It is a cornerstone of dermatopharmacokinetic (DPK) studies.[30]

Methodology:

-

Application: The drug formulation is applied to a defined area on the skin (in vivo or ex vivo).[24]

-

Incubation: The formulation is left in place for a specified duration.

-

Surface Decontamination: Any unabsorbed, residual formulation is carefully removed from the skin surface, for example, by gentle wiping or washing.[24]

-

Stripping: An adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape) is firmly and uniformly applied to the treatment area and then rapidly removed.[24][31]

-

Repetition: This process is repeated sequentially (e.g., 15-20 times) on the same skin site. Each tape strip removes a layer of corneocytes.[28]

-

Drug Extraction: The drug is extracted from each individual tape strip or pools of strips using a suitable solvent.

-

Quantification: The amount of drug on each strip is quantified using an analytical method like HPLC-MS/MS.[32][33] This allows for the construction of a drug concentration profile as a function of depth within the stratum corneum.[31]

Visualization by Confocal Laser Scanning Microscopy (CLSM)

CLSM is a powerful, non-invasive imaging technique that provides high-resolution, optical cross-sections of the skin, enabling the visualization of drug distribution in situ.[34][35]

Methodology:

-

Fluorophore Selection: The drug of interest is either intrinsically fluorescent or is tagged with a fluorescent probe.

-

Sample Preparation: A topical formulation containing the fluorescent drug is applied to an ex vivo skin sample.[35] The skin is then incubated for a set period.

-

Imaging: The skin sample is mounted on a microscope slide. The CLSM uses a focused laser to excite the fluorophore at a specific depth within the tissue.[36]

-

Optical Sectioning: By scanning the laser point by point and plane by plane, a series of high-resolution images (optical sections) are collected from different depths without physically slicing the sample.[37]

-

3D Reconstruction: These 2D images can be computationally reconstructed to create a 3D visualization of the drug's penetration pathways (e.g., intercellular, transcellular, follicular) and its localization within different skin structures like the stratum corneum, viable epidermis, and hair follicles.[36][38] Confocal reflectance imaging can be performed simultaneously to visualize the skin's morphology.[36]

References

- 1. Hydrocortisone topical (Cortizone, Cortaid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. consensus.app [consensus.app]

- 3. Topical hydrocortisone - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]

- 5. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Hydrocortisone Cream: Package Insert / Prescribing Info [drugs.com]

- 7. Percutaneous absorption of hydrocortisone during and after the acute phase of dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Percutaneous absorption of hydrocortisone during exacerbation and remission of atopic dermatitis in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absorption of hydrocortisone from the skin reservoir in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo percutaneous absorption of hydrocortisone: multiple-application dosing in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Is the Skin Absorption of Hydrocortisone Modified by the Variability in Dosing Topical Products? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrocortisone Diffusion Through Synthetic Membrane, Mouse Skin, and Epiderm™ Cultured Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimizing and Evaluating the Transdermal Permeation of Hydrocortisone Transfersomes Formulation Based on Digital Analysis of the In Vitro Drug Release and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pramoxine | C17H27NO3 | CID 4886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. reference.medscape.com [reference.medscape.com]

- 19. Pramoxine Hydrochloride | 637-58-1 | Benchchem [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. skemman.is [skemman.is]

- 25. Innovative Hydrocortisone Acetate and Pramoxine Hydrochloride Topical Cream Formulations for Anorectal Conditions: Enhanced In Vitro Release Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 28. The tape-stripping technique as a method for drug quantification in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. THE TAPE STRIPPING TECHNIQUE TO QUANTIFY DRUGS THROUGH OUT THE SKIN THE TAPE STRIPPING TECHNIQUE TO QUANTIFY DRUGS THROUGH OUT THE SKIN | PPT [slideshare.net]

- 30. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 31. medicaljournalssweden.se [medicaljournalssweden.se]

- 32. researchgate.net [researchgate.net]

- 33. Quantitative monitoring of corticosteroids in cosmetic products manufactured in Korea using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Visualization of skin penetration using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. scispace.com [scispace.com]

- 36. Imaging and quantifying drug delivery in skin – Part 2: fluorescence and vibrational spectroscopic imaging methods - PMC [pmc.ncbi.nlm.nih.gov]

- 37. spiedigitallibrary.org [spiedigitallibrary.org]

- 38. Confocal Microscopy for Visualization of Skin Penetration | Plastic Surgery Key [plasticsurgerykey.com]

The Impact of Pramosone on Skin Barrier Function and Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pramosone, a topical formulation combining the corticosteroid hydrocortisone acetate and the local anesthetic pramoxine hydrochloride, is primarily utilized for its anti-inflammatory and anti-pruritic properties. While clinically effective in managing various dermatological conditions, a thorough understanding of its impact on the intricate functions of the skin barrier and underlying gene expression is crucial for optimizing its therapeutic use and for the development of novel dermatological agents. This technical guide synthesizes the current scientific understanding of how this compound's active ingredients, particularly hydrocortisone, modulate skin barrier integrity and the expression of key genes involved in epidermal differentiation and inflammation. This document provides an in-depth analysis of the constituent components, detailed experimental protocols for assessment, and a summary of expected quantitative outcomes to serve as a valuable resource for the scientific community.

Introduction: this compound and its Active Components

This compound is a combination topical product designed to alleviate itching and inflammation associated with various skin conditions. Its efficacy stems from the synergistic action of its two active ingredients:

-

Hydrocortisone Acetate: A low-potency corticosteroid that exerts anti-inflammatory, vasoconstrictive, and immunosuppressive effects. It functions by inhibiting the release of pro-inflammatory mediators.[1][2]

-

Pramoxine Hydrochloride: A topical anesthetic that provides temporary relief from itching and pain by blocking nerve signals in the skin.[3][4][5][6][7][8][9] Its mechanism of action is primarily focused on neuronal membranes and is not known to directly influence skin barrier structure or gene expression.[4][5][7]

Therefore, the primary impact of this compound on skin barrier function and gene expression is attributed to its hydrocortisone component.

Impact on Skin Barrier Function

The skin barrier, primarily localized in the stratum corneum, is essential for preventing water loss and protecting against external insults. Topical corticosteroids, including hydrocortisone, have been shown to influence this critical function.

Effects on Stratum Corneum Lipids

The integrity of the skin barrier is heavily dependent on the composition and organization of intercellular lipids in the stratum corneum, which mainly consist of ceramides, cholesterol, and free fatty acids.

-

Inhibition of Lipid Synthesis: Topical corticosteroids can inhibit the synthesis of key epidermal lipids.[10] This includes a reduction in the expression of rate-limiting enzymes involved in the synthesis of ceramides and other essential lipids.[11]

-

Altered Lipid Composition: Prolonged use of topical corticosteroids can lead to a depletion of stratum corneum lipids, particularly ceramides.[10] This alteration in the lipid profile can compromise the barrier's ability to retain water.

Table 1: Expected Quantitative Effects of this compound (Hydrocortisone Component) on Skin Barrier Function Parameters

| Parameter | Expected Effect | Method of Measurement |

| Transepidermal Water Loss (TEWL) | Increase | Tewametry |

| Stratum Corneum Hydration | Decrease | Corneometry |

| Ceramide Content | Decrease | High-Performance Thin-Layer Chromatography (HPTLC) / Mass Spectrometry |

| Cholesterol Content | Potential Decrease | HPTLC / Mass Spectrometry |

| Free Fatty Acid Content | Potential Decrease | HPTLC / Mass Spectrometry |

Experimental Protocols for Assessing Skin Barrier Function

TEWL is a key indicator of skin barrier integrity, reflecting the rate of water evaporation from the skin surface.[12]

Protocol:

-

Acclimatization: Subjects should be acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes prior to measurement.[13]

-

Measurement Site Selection: Define and mark the treatment and control areas on the skin (e.g., volar forearm).

-

Instrumentation: Use a Tewameter® (open-chamber device) or a VapoMeter (closed-chamber device) for measurement.[12]

-

Measurement Procedure:

-

Gently place the probe on the skin surface without applying pressure.

-

Allow the reading to stabilize according to the manufacturer's instructions (typically 30-60 seconds).

-

Record multiple readings for each site and calculate the mean.

-

-

Data Analysis: Compare TEWL values between this compound-treated, vehicle-treated, and untreated control sites. An increase in TEWL indicates barrier disruption.

This protocol allows for the quantification of the major lipid classes in the stratum corneum.

Protocol:

-

Sample Collection:

-

Lipid Extraction:

-

Pool the tape strips for each sample in a glass vial.

-

Add a solvent mixture (e.g., chloroform:methanol, 2:1 v/v) to extract the lipids.

-

Vortex and incubate the samples.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Lipid Separation and Quantification:

-

Re-dissolve the lipid extract in a small volume of solvent.

-

Spot the samples onto a High-Performance Thin-Layer Chromatography (HPTLC) plate.[14][15]

-

Develop the plate in a chamber with an appropriate solvent system to separate the lipid classes.

-

Visualize the lipid bands by charring with a reagent (e.g., sulfuric acid-copper sulfate) and heating.

-

Quantify the bands using densitometry and compare with known standards. Alternatively, lipids can be analyzed by mass spectrometry for more detailed compositional information.[16]

-

Impact on Relevant Gene Expression

Hydrocortisone, through its interaction with the glucocorticoid receptor (GR), can modulate the expression of numerous genes involved in epidermal differentiation, inflammation, and barrier formation.[17]

Effects on Epidermal Differentiation Genes

The terminal differentiation of keratinocytes is a tightly regulated process that results in the formation of the stratum corneum. Key structural proteins involved in this process include filaggrin, loricrin, and involucrin.

-

Filaggrin (FLG), Loricrin (LOR), and Involucrin (IVL): Topical corticosteroids have been shown to have complex and sometimes contradictory effects on these genes. While some studies suggest that corticosteroids can normalize the expression of filaggrin and loricrin in inflamed skin, others indicate that they can suppress the expression of involucrin and other proteins crucial for the formation of the cornified envelope.[11][18][19][20][21] The net effect likely depends on the specific corticosteroid, its concentration, the duration of use, and the underlying skin condition.

Effects on Inflammatory Genes

A primary mechanism of action of hydrocortisone is the suppression of inflammatory gene expression.

-

Pro-inflammatory Cytokines and Chemokines: Hydrocortisone inhibits the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines. This is achieved through the transrepression of key transcription factors such as NF-κB and AP-1.[22]

Table 2: Expected Quantitative Effects of this compound (Hydrocortisone Component) on Relevant Gene Expression

| Gene | Function | Expected Effect on Expression | Method of Measurement |

| Filaggrin (FLG) | Epidermal differentiation, hydration | Variable (potential normalization in inflamed skin) | qPCR, RNA-Seq |

| Loricrin (LOR) | Cornified envelope formation | Variable (potential normalization in inflamed skin) | qPCR, RNA-Seq |

| Involucrin (IVL) | Cornified envelope formation | Decrease | qPCR, RNA-Seq |

| TNF-α | Pro-inflammatory cytokine | Decrease | qPCR, RNA-Seq |

| IL-1β | Pro-inflammatory cytokine | Decrease | qPCR, RNA-Seq |

| IL-6 | Pro-inflammatory cytokine | Decrease | qPCR, RNA-Seq |

Experimental Protocols for Gene Expression Analysis

qPCR is a sensitive method for quantifying the expression of specific genes.[23][24][25]

Protocol:

-

Sample Collection: Obtain skin biopsies (e.g., 3-4 mm punch biopsy) from treated and control areas.

-

RNA Extraction:

-

Immediately stabilize the biopsy in an RNA-preserving solution (e.g., RNAlater®) or snap-freeze in liquid nitrogen.

-

Homogenize the tissue and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA, gene-specific primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR® Green) or a probe-based assay (e.g., TaqMan®).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

-

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by this compound treatment.[26][27]

Protocol:

-

RNA Extraction and Quality Control: Extract high-quality total RNA as described for qPCR. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.

-

Fragment the RNA and synthesize a cDNA library with adapters for sequencing.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound treatment.

-

Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.

-

Signaling Pathways

The effects of the hydrocortisone component of this compound on gene expression are primarily mediated through the glucocorticoid receptor (GR) signaling pathway.

Conclusion

This compound, through its hydrocortisone component, exerts significant effects on both the structural and functional aspects of the skin barrier, as well as on the expression of genes critical for epidermal homeostasis and inflammation. While providing therapeutic benefits by reducing inflammation, the potential for corticosteroid-induced barrier impairment and alterations in the expression of key structural proteins necessitates a comprehensive understanding for its optimal clinical application and for guiding future research in dermatology. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess these effects and further elucidate the molecular mechanisms of this compound and other topical dermatological agents.

References

- 1. Molecular Analysis of a Skin Equivalent Tissue Culture Model System of Systemic Sclerosis Using RNA Sequencing, Epigenetic Assays, Histology, and Immunoassays - ACR Meeting Abstracts [acrabstracts.org]

- 2. Cosmetics | Special Issue : In Vitro Skin Models for Skin Function Assessment: Applications in Cosmetics and Dermocosmetics [mdpi.com]

- 3. cerave.com [cerave.com]

- 4. Pramoxine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pramoxine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. Pramoxine | C17H27NO3 | CID 4886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pramoxine: MedlinePlus Drug Information [medlineplus.gov]

- 9. Pramoxine for eczema: Does it help? [medicalnewstoday.com]

- 10. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topical Corticosteroid Application and the Structural and Functional Integrity of the Epidermal Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 14. Determination of stratum corneum lipid profile by tape stripping in combination with high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glucocorticoid receptors, epidermal homeostasis and hair follicle differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modulation of epidermal terminal differentiation in patients after long-term topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis [mdpi.com]

- 20. The Expression of Involucrin, Loricrin, and Filaggrin in Cultured Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Loricrin and involucrin expression is down-regulated by Th2 cytokines through STAT-6. | Semantic Scholar [semanticscholar.org]

- 22. Natural Product-Derived Compounds Targeting Keratinocytes and Molecular Pathways in Psoriasis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. gene-quantification.de [gene-quantification.de]

- 25. m.youtube.com [m.youtube.com]

- 26. Comprehensive RNA sequencing in primary murine keratinocytes and fibroblasts identifies novel biomarkers and provides potential therapeutic targets for skin-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scholars.mssm.edu [scholars.mssm.edu]

The Convergence of Anti-Inflammatory and Anesthetic Action: A Technical Guide to Hydrocortisone and Pramoxine Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pharmacodynamics of combination therapy utilizing hydrocortisone and pramoxine. This therapeutic strategy leverages the synergistic effects of a corticosteroid-based anti-inflammatory agent and a topical anesthetic to provide comprehensive relief from pruritus and inflammation associated with various dermatological and anorectal conditions. This document details the molecular mechanisms of action, presents available quantitative data, outlines key experimental protocols for pharmacodynamic evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Inflammation and pruritus are intertwined symptoms in a multitude of skin disorders, significantly impacting patient quality of life. Hydrocortisone, a glucocorticoid, has long been a cornerstone in managing inflammation by modulating gene expression of pro- and anti-inflammatory proteins.[1] Pramoxine, a topical anesthetic, provides symptomatic relief by blocking the transmission of nerve signals responsible for itching and pain.[2] The combination of these two agents offers a dual-pronged approach, simultaneously addressing the underlying inflammation and the associated sensory discomfort.[3][4][5] This guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed understanding of the pharmacodynamic principles underlying this combination therapy and providing practical guidance for its preclinical and clinical evaluation.

Pharmacodynamics of Individual Components

Hydrocortisone: A Glucocorticoid-Mediated Anti-Inflammatory Response

Hydrocortisone exerts its anti-inflammatory effects through both genomic and non-genomic pathways upon binding to the cytosolic glucocorticoid receptor (GR).[1][6]

-

Genomic Mechanism: The hydrocortisone-GR complex translocates to the nucleus and acts as a ligand-activated transcription factor.[1][7] It can either upregulate the expression of anti-inflammatory proteins by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes or repress the expression of pro-inflammatory proteins by interfering with the activity of other transcription factors, such as NF-κB and AP-1.[1][8][9] This leads to a decreased synthesis of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and inflammatory enzymes like COX-2.[1]

-

Non-Genomic Mechanism: Hydrocortisone can also elicit rapid, non-genomic effects by interacting with membrane-bound receptors or through cytosolic GR signaling cascades that do not involve gene transcription.[6] These pathways can rapidly inhibit the release of inflammatory mediators.

Pramoxine: A Voltage-Gated Sodium Channel Blocker

Pramoxine is a topical anesthetic that provides temporary relief from pain and itching by blocking nerve conduction.[2][10] Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in the neuronal cell membrane.[2][10] By inhibiting the influx of sodium ions, pramoxine prevents the depolarization of the nerve membrane and the subsequent propagation of action potentials along the nerve fiber.[2] This effectively interrupts the transmission of sensory signals from the periphery to the central nervous system, resulting in a localized numbing effect.[2][11]

Pharmacodynamics of Combination Therapy

The combination of hydrocortisone and pramoxine offers a synergistic approach to managing inflammatory and pruritic skin conditions.[3][5] Hydrocortisone addresses the underlying inflammatory cascade, reducing redness, swelling, and the production of inflammatory mediators that can contribute to pruritus.[11][12] Concurrently, pramoxine provides rapid, symptomatic relief from itching and pain by blocking the peripheral nerve signals.[11][12] This dual action is particularly beneficial in breaking the itch-scratch cycle, where scratching can exacerbate inflammation and skin barrier dysfunction.[13]

Quantitative Data

The following tables summarize the available quantitative data on the pharmacodynamics of hydrocortisone, pramoxine, and their combination.

Table 1: Pharmacodynamic Parameters of Hydrocortisone

| Parameter | Value | Species/System | Method | Reference |

| Glucocorticoid Receptor Binding Affinity (Kd) | 17.5 ± 1.7 nmol/L | Human Mononuclear Leukocytes | Radioligand Binding Assay | [12][14] |

| Inhibition of Lysozyme Release (IC50) | 9.5 ± 0.3 nmol/L | Human Mononuclear Leukocytes | Lysozyme Release Assay | [14] |

| Reduction in IL-1β-induced IL-8 Secretion | Significant reduction (P ≤ 0.01) | Human Fetal Intestinal Epithelial Cells (H4) | ELISA | [6][9] |

| Reduction in IL-1β-induced IL-6 Secretion | Significant reduction (P ≤ 0.01) | Human Fetal Intestinal Epithelial Cells (H4) | ELISA | [6][9] |

Table 2: Pharmacodynamic Parameters of Pramoxine

| Parameter | Value | Species/System | Method | Reference |

| 50% Effective Dose (ED50) for Cutaneous Antinociception | 42.1 µmol | Rat | Pinprick-induced Cutaneous Trunci Muscle Reflex (CTMR) | [4] |

| Onset of Itch Relief | 3-5 minutes | Human | Clinical Study | [15] |

Table 3: Clinical Efficacy of Hydrocortisone and Pramoxine Combination Therapy

| Endpoint | Result | Study Design | Formulation | Reference |

| Reduction in Pruritus (Visual Analog Scale) | Mean reduction of 2.16 (31.74%) after 1 day (P=0.0275) | Single-center, open-label pilot study (n=11) | Hydrocortisone acetate 2.5% and pramoxine hydrochloride 1% lotion | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacodynamic evaluation of hydrocortisone and pramoxine combination therapy.

In Vitro Anti-Inflammatory Activity: Cytokine Release Assay

Objective: To quantify the inhibitory effect of hydrocortisone, pramoxine, and their combination on the release of pro-inflammatory cytokines from cultured cells (e.g., keratinocytes, mast cells).

Methodology:

-

Cell Culture: Culture human keratinocytes (e.g., HaCaT) or a mast cell line (e.g., HMC-1) in appropriate media and conditions.

-

Treatment: Pre-incubate cells with varying concentrations of hydrocortisone, pramoxine, their combination, or vehicle control for a specified period (e.g., 1-24 hours).

-

Stimulation: Induce an inflammatory response by treating the cells with a pro-inflammatory stimulus such as lipopolysaccharide (LPS), phorbol 12-myristate 13-acetate (PMA) with ionomycin, or substance P for mast cells.

-

Sample Collection: After the stimulation period, collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each treatment group compared to the stimulated vehicle control. Determine IC50 values where applicable.

In Vitro Anesthetic Activity: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the blocking effect of pramoxine on voltage-gated sodium channels in sensory neurons.

Methodology:

-

Cell Preparation: Isolate dorsal root ganglion (DRG) neurons from a suitable animal model (e.g., rat) or use a cell line expressing the desired sodium channel subtype (e.g., NaV1.7).

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a single neuron.

-

Apply a voltage-clamp protocol to elicit sodium currents. This typically involves holding the membrane potential at a negative value (e.g., -80 mV) and then depolarizing to a potential that activates the sodium channels (e.g., -10 mV).

-

Record the baseline sodium current.

-

-

Drug Application: Perfuse the cell with varying concentrations of pramoxine.

-

Data Acquisition: Record the sodium current in the presence of pramoxine.

-

Data Analysis: Measure the peak sodium current amplitude before and after drug application. Construct a concentration-response curve and calculate the IC50 value for pramoxine's block of the sodium current.

In Vivo Anti-Pruritic Activity: Behavioral Scoring in a Mouse Model of Pruritus

Objective: To evaluate the efficacy of topical hydrocortisone, pramoxine, and their combination in reducing scratching behavior in a mouse model of pruritus.

Methodology:

-

Animal Model: Induce pruritus in mice by intradermal injection of a pruritogen such as histamine, chloroquine, or compound 48/80 into the nape of the neck.

-

Treatment: Topically apply the test formulations (hydrocortisone, pramoxine, combination, or vehicle) to the injection site a specified time before or after the pruritogen injection.

-

Behavioral Observation: Place the mice individually in observation chambers and video-record their behavior for a defined period (e.g., 30-60 minutes).

-

Scratching Quantification: A trained observer, blinded to the treatment groups, should count the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the target area.

-

Data Analysis: Compare the number of scratches between the different treatment groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of any observed reductions in scratching behavior.

In Vitro Skin Permeation Study: Franz Diffusion Cell Assay

Objective: To determine the percutaneous absorption and skin penetration of hydrocortisone and pramoxine from a combination formulation.

Methodology:

-

Membrane Preparation: Use excised human or animal skin (e.g., porcine ear skin) as the membrane. The skin should be dermatomed to a uniform thickness.

-

Franz Diffusion Cell Setup:

-

Mount the skin membrane between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent) and maintain it at 32°C.

-

-

Formulation Application: Apply a finite dose of the topical formulation containing hydrocortisone and pramoxine to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time points, collect samples from the receptor solution and replace the volume with fresh, pre-warmed receptor solution.

-

Sample Analysis: Quantify the concentration of hydrocortisone and pramoxine in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the cumulative amount of each drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

References

- 1. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]

- 2. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abmgood.com [abmgood.com]

- 4. Nalfurafine Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. systemsbioe.org [systemsbioe.org]

- 7. Hydrocortisone and pramoxine (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. Imiquimod-induced pruritus in female wild-type and knockin Wistar rats: underscoring behavioral scratching in a rat model for antipruritic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Mast cells as sources of cytokines, chemokines and growth factors - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Neuro-Immune Interactions of Pramosone in Pruritus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruritus, or itch, is a complex and often debilitating symptom associated with a multitude of dermatological and systemic conditions. Its pathophysiology involves a sophisticated interplay between the nervous and immune systems. Pramosone, a topical formulation combining pramoxine hydrochloride and hydrocortisone acetate, offers a dual-pronged therapeutic approach to managing pruritus by targeting key components of these neuro-immune pathways. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the anti-pruritic effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Introduction: The Neuro-Immune Basis of Pruritus

Chronic pruritus is no longer considered merely a sub-modality of pain but a distinct sensory experience mediated by a dedicated subset of primary sensory neurons. These "pruriceptors," predominantly unmyelinated C-fibers, are sensitized and activated by a diverse array of mediators released from immune cells and keratinocytes in the skin. This intricate communication between the nervous and immune systems creates a self-perpetuating "itch-scratch cycle," where initial pruritic stimuli lead to scratching, which in turn causes further inflammation and mediator release, thus intensifying the sensation of itch.

Key mediators in this process include histamine, serotonin, proteases, and a variety of cytokines, such as interleukin-31 (IL-31) and thymic stromal lymphopoietin (TSLP). These molecules bind to their respective receptors on sensory nerve endings, triggering downstream signaling cascades that lead to the generation and propagation of an action potential to the spinal cord and ultimately the brain, where the sensation of itch is perceived. This compound's dual components, pramoxine and hydrocortisone, are strategically formulated to interrupt this pathological signaling at multiple levels.

The Dual-Action Mechanism of this compound

This compound combines a local anesthetic, pramoxine hydrochloride, for rapid, symptomatic relief, with a low-potency corticosteroid, hydrocortisone acetate, to address the underlying inflammation that drives chronic pruritus.

Pramoxine Hydrochloride: A Rapid Neural Blockade

Pramoxine is a topical anesthetic that provides prompt relief from itching by directly targeting the neural component of the pruritic pathway.[1][2]